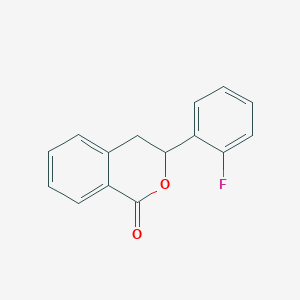

3-(2-Fluorophenyl)-3,4-dihydroisocoumarin

Description

Significance of Dihydroisocoumarin Scaffolds in Chemical and Biological Research

The 3,4-dihydroisocoumarin framework is a prominent structural motif found in numerous natural products isolated from a variety of sources, including fungi, plants, bacteria, and lichens. nih.gov These naturally occurring lactones, and their synthetic derivatives, are recognized as "privileged scaffolds" in medicinal chemistry due to their consistent association with a wide array of biological activities. mdpi.com The structural diversity observed in nature, with various substitutions on the basic skeleton, profoundly influences their biological effects. nih.gov

Research has demonstrated that compounds containing the dihydroisocoumarin scaffold exhibit significant potential in several therapeutic areas. Their biological activities are extensive and have attracted considerable attention from the scientific community. nih.govrawdatalibrary.net These activities serve as a strong foundation for the development of new therapeutic agents. nih.gov A summary of the diverse biological activities associated with the dihydroisocoumarin scaffold is presented below.

| Biological Activity | Description |

| Anticancer & Antitumoral | Dihydroisocoumarin derivatives have shown the ability to inhibit the growth of various cancer cell lines, including breast cancer and melanoma. nih.govnih.gov Some have also demonstrated anti-metastatic properties. nih.govresearchgate.net |

| Anti-inflammatory | Certain natural and synthetic dihydroisocoumarins have exhibited anti-inflammatory effects. nih.govresearchgate.net |

| Antimicrobial & Antifungal | This class of compounds has shown activity against various bacteria and fungi, highlighting their potential as antimicrobial agents. nih.gov |

| Other Activities | Research has also pointed to antiplasmodial and antiangiogenic activities, among others, further broadening the therapeutic potential of this scaffold. nih.gov |

The versatility of the dihydroisocoumarin core makes it a valuable starting point for the synthesis of other complex heterocyclic molecules, further cementing its importance in chemical and biological research. nih.gov

Overview of Fluorinated Heterocycles in Contemporary Medicinal Chemistry

The incorporation of fluorine into heterocyclic compounds is a well-established and powerful strategy in modern drug discovery. rsc.orgrsc.org Heterocyclic moieties themselves are fundamental platforms for drug synthesis, present in a high percentage of bioactive compounds. tandfonline.comnih.gov When combined with fluorine, the resulting fluorinated heterocycles often exhibit enhanced pharmacological profiles. rsc.orgnih.gov

The introduction of a fluorine atom, the most electronegative element, into a molecule can dramatically alter its physicochemical and biological properties. rsc.org This is due to the unique characteristics of the carbon-fluorine (C-F) bond and the fluorine atom itself.

Key effects of fluorination in medicinal chemistry include:

Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes. This can increase the metabolic stability and half-life of a drug. rsc.orgtandfonline.com

Modulation of pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which can improve a compound's bioavailability and its binding affinity to biological targets. rsc.orgnih.gov

Enhanced Binding Affinity: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, potentially leading to increased binding affinity and potency.

Improved Bioavailability and Membrane Permeability: Strategic fluorination can influence a molecule's lipophilicity (its ability to dissolve in fats and lipids). This can be fine-tuned to enhance absorption and permeability across biological membranes. tandfonline.comnih.gov

Given these advantages, a significant number of FDA-approved drugs contain fluorine, and the development of novel fluorinated heterocycles remains a major focus of pharmaceutical research. rsc.orgtandfonline.comchim.it

Rationale for Academic Research on 3-(2-Fluorophenyl)-3,4-dihydroisocoumarin

The academic interest in this compound stems from a logical combination of the principles outlined above. The research is driven by the hypothesis that merging the biologically active dihydroisocoumarin scaffold with the property-enhancing effects of fluorine could lead to novel compounds with significant therapeutic potential.

The rationale for investigating this specific compound can be broken down as follows:

Leveraging a Privileged Scaffold: The 3,4-dihydroisocoumarin core is a proven platform for biological activity, exhibiting anticancer, anti-inflammatory, and antimicrobial properties, among others. nih.govresearchgate.netresearchgate.net

Harnessing the "Fluorine Effect": The introduction of a fluorine atom onto the phenyl ring is a deliberate strategy to modulate the molecule's properties. The goal is to potentially enhance its metabolic stability, target affinity, and bioavailability, which could translate into improved efficacy. rsc.orgrsc.orgtandfonline.com

In essence, the investigation of this compound is a targeted approach in medicinal chemistry, aiming to create superior analogues of a known bioactive scaffold through strategic fluorination.

Structure

2D Structure

3D Structure

Properties

CAS No. |

95217-42-8 |

|---|---|

Molecular Formula |

C15H11FO2 |

Molecular Weight |

242.24 g/mol |

IUPAC Name |

3-(2-fluorophenyl)-3,4-dihydroisochromen-1-one |

InChI |

InChI=1S/C15H11FO2/c16-13-8-4-3-7-12(13)14-9-10-5-1-2-6-11(10)15(17)18-14/h1-8,14H,9H2 |

InChI Key |

ZNQORQAUYBSNTM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(=O)C2=CC=CC=C21)C3=CC=CC=C3F |

Origin of Product |

United States |

Advanced Analytical Techniques for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-Dimensional NMR for Fundamental Proton and Carbon Fingerprints

One-dimensional (1D) NMR experiments, specifically ¹H NMR and ¹³C NMR, are fundamental for determining the basic structure of a molecule.

¹H NMR: This experiment would identify all unique proton environments in 3-(2-Fluorophenyl)-3,4-dihydroisocoumarin. The spectrum would be expected to show distinct signals for the aromatic protons on both the phenyl and the fused benzene (B151609) rings, as well as signals for the protons at positions 3 and 4 of the dihydroisocoumarin core. Chemical shifts (δ) would indicate the electronic environment of each proton, while signal splitting (multiplicity) would reveal the number of neighboring protons, helping to establish connectivity.

¹³C NMR: This experiment detects the carbon atoms in the molecule, providing a "carbon fingerprint." Each unique carbon atom in the structure would yield a distinct signal. The chemical shifts would help differentiate between aromatic, aliphatic, and carbonyl carbons.

While specific data for the target compound is unavailable, analysis of related structures like 4-(2-fluorophenyl)-7-methoxycoumarin has demonstrated the utility of 1D NMR in confirming molecular structures, including the observation of through-space interactions between the fluorine atom and nearby protons. nih.gov

Two-Dimensional NMR for Connectivity and Relative Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks, definitively connecting adjacent protons within the dihydroisocoumarin and fluorophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two or three bonds apart. This is vital for connecting different fragments of the molecule, for instance, linking the proton at position 3 to carbons in the fluorophenyl ring and the dihydroisocoumarin core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is essential for determining the relative stereochemistry and preferred conformation of the molecule, such as the spatial relationship between the fluorophenyl ring and the dihydroisocoumarin bicycle. For analogous fluorinated compounds, 2D experiments like HOESY have been used to confirm F···H interactions. nih.gov

Quantitative NMR (qNMR) for Purity and Concentration Assessments

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or the concentration of a solution without the need for a specific reference standard of the analyte itself. The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the absolute purity or concentration of the analyte can be determined with high precision. This technique is recognized as a primary ratio method of measurement.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is a soft ionization technique that allows for the highly accurate mass measurement of the intact molecule, typically as a protonated species [M+H]⁺ or a sodiated adduct [M+Na]⁺. From the precise mass measurement, a unique molecular formula can be determined, confirming the elemental composition of this compound (C₁₅H₁₁FO₂). The high resolution distinguishes the target compound from other molecules with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

In tandem mass spectrometry (MS/MS), ions of the target molecule (precursor ions) are isolated and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. For related 4-aryl-3,4-dihydrocoumarin structures, studies have shown that fragmentation pathways often involve retro-Diels–Alder (RDA) reactions and losses of small molecules like CO₂. uvic.ca The specific fragmentation pattern for this compound would be diagnostic of its structure, helping to confirm the identity and connectivity of the fluorophenyl and dihydroisocoumarin moieties.

Ion Mobility-Mass Spectrometry (IM-MS) for Gas-Phase Conformation

Ion mobility-mass spectrometry (IM-MS) is a powerful technique that provides valuable insights into the three-dimensional structure of ions in the gas phase. chemrxiv.orgnih.gov This method separates ions based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge distribution. For a molecule like this compound, IM-MS can reveal details about its gas-phase conformation, which may differ from its structure in solution or in the solid state.

The process involves introducing the ionized compound into a drift tube filled with an inert buffer gas. An electric field propels the ions through the tube, and their velocity is impeded by collisions with the gas molecules. Ions with a more compact structure will experience fewer collisions and travel faster than more elongated or unfolded conformers of the same m/z. The resulting drift time is used to calculate the ion's rotationally averaged collision cross-section (CCS), a value that is indicative of its gas-phase shape.

In the context of this compound, IM-MS could be employed to investigate the existence of different conformers or protomers. nih.govosti.gov The flexibility of the dihydroisocoumarin ring and the rotational freedom of the 2-fluorophenyl substituent could potentially lead to multiple stable conformations in the gas phase. By varying the ionization conditions, it might be possible to observe and separate these different species. Furthermore, coupling IM-MS with fragmentation techniques (tandem mass spectrometry) would allow for the characterization of the individual conformers, providing a deeper understanding of the molecule's intrinsic structural properties. osti.govresearchgate.net

X-ray Diffraction for Definitive Solid-State Structure Elucidation

The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice. mdpi.com Sophisticated software is then used to solve the phase problem and generate an electron density map, from which the atomic positions can be determined with high precision.

A successful X-ray diffraction study of this compound would yield a wealth of structural data. The resulting crystallographic information would be deposited in a crystallographic database and can be presented in a table format as shown below. This data provides a definitive structural reference for the compound in the solid state.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 22.789 |

| α (°) | 90 |

| β (°) | 98.54 |

| γ (°) | 90 |

| Volume (ų) | 1234.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.345 |

Note: The data in this table is hypothetical and serves as an example of the parameters obtained from an X-ray diffraction experiment.

Complementary Spectroscopic Methods (e.g., UV-Vis, IR) for Functional Group Identification

UV-Vis Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from the π-π* transitions of the aromatic rings (the phenyl and the benzene ring of the isocoumarin (B1212949) system) and n-π* transitions associated with the carbonyl group of the lactone. researchgate.netresearchgate.net The position and intensity of these absorption maxima (λmax) can be influenced by the solvent and the substitution pattern on the aromatic rings. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of the chemical bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification. scielo.org.za For this compound, the IR spectrum would be expected to display several key absorption bands. The most prominent would be a strong absorption band corresponding to the C=O stretching vibration of the lactone functional group, typically in the range of 1700-1750 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C=C stretching vibrations from the aromatic rings, and the C-O stretching of the lactone. semanticscholar.org

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Expected Wavelength/Wavenumber |

|---|---|---|

| UV-Vis | π-π* transition (aromatic) | ~250-280 nm |

| UV-Vis | n-π* transition (carbonyl) | ~300-330 nm |

| IR | C=O stretch (lactone) | ~1720 cm⁻¹ |

| IR | C=C stretch (aromatic) | ~1600 cm⁻¹, ~1450 cm⁻¹ |

| IR | C-O stretch (lactone) | ~1250 cm⁻¹ |

Note: The data in this table represents typical absorption ranges for the indicated functional groups and transitions.

By combining the insights from IM-MS, X-ray diffraction, and spectroscopic methods, a complete and detailed picture of the structure and properties of this compound can be achieved.

Computational Chemistry and in Silico Modeling of 3 2 Fluorophenyl 3,4 Dihydroisocoumarin

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is crucial for understanding the interaction between a ligand, such as 3-(2-Fluorophenyl)-3,4-dihydroisocoumarin, and its biological target, typically a protein or enzyme.

Research into a series of novel 3,4-dihydroisocoumarins has identified key molecular targets involved in multidrug resistance (MDR) in cancer. nih.gov Specifically, P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), both members of the ATP-binding cassette (ABC) transporter family, have been identified as putative targets. These transporters actively efflux chemotherapeutic drugs from cancer cells, reducing their efficacy.

Molecular docking simulations performed on these 3,4-dihydroisocoumarin derivatives revealed that they bind within the transmembrane domain of P-gp. nih.gov The binding mode involves interactions with key amino acid residues, which explains their inhibitory effect on the transporter's efflux function. For this compound and its analogs, the docking studies suggest that differences in their inhibitory capacity are based on the specific nature and quality of these interactions within the binding pocket. nih.gov

Table 1: Putative Molecular Targets and Binding Site Characteristics

| Target Protein | Target Family | Putative Binding Site | Key Interacting Residues (General for Dihydroisocoumarins) |

|---|---|---|---|

| P-glycoprotein (P-gp) | ABC Transporter | Transmembrane Domain | Hydrophobic and aromatic amino acids |

This table is generated based on data for a series of novel 3,4-dihydroisocoumarins.

The stability of the ligand-target complex is quantified by its binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). nih.gov Lower binding energy values indicate a more stable complex and stronger interaction. mmu.ac.uknih.gov These energies are calculated based on the intermolecular forces established between the ligand and the protein, including hydrogen bonds, van der Waals forces, and electrostatic interactions. mmu.ac.uk

Table 2: Illustrative Interaction Energy Components from Molecular Docking

| Interaction Type | Typical Energy Contribution (kcal/mol) | Role in Binding |

|---|---|---|

| van der Waals Energy | Favorable (Negative) | Governs shape complementarity and non-polar interactions |

| Electrostatic Energy | Favorable or Unfavorable | Guides polar interactions and hydrogen bonding |

| Hydrogen Bonds | Favorable (Negative) | Provides specificity and strength to the interaction |

This table represents typical components analyzed in docking simulations and is for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netrutgers.edu

For a series of compounds like the 3,4-dihydroisocoumarins, QSAR models can be developed to predict their inhibitory activity against targets such as P-gp and BCRP. nih.gov These models are built by correlating various molecular descriptors (numerical representations of molecular properties) with the measured biological activity (e.g., IC50 values). A robust QSAR model can be used to predict the activity of newly designed, unsynthesized compounds, thereby guiding lead optimization efforts. nih.govnih.gov Studies on related heterocyclic compounds have successfully used 3D-QSAR methods to create models with good predictive ability, which could be applied to this compound. nih.govnih.gov

The core of a QSAR study is the identification of molecular descriptors that significantly influence the biological response. researchgate.net These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices).

For the 3,4-dihydroisocoumarin series, distinct structure-activity relationships have been revealed. nih.gov For instance, the nature and position of substituents on the phenyl ring at the 3-position, such as the fluorine atom in this compound, are critical for modulating the inhibitory potency against P-gp and BCRP. A QSAR analysis would quantify this relationship, indicating, for example, that specific electronic or steric properties at this position are favorable for activity. The resulting QSAR equation provides a quantitative basis for understanding how changes in molecular structure translate to changes in function. physchemres.org

Table 3: Common Molecular Descriptors Used in QSAR/QSPR Studies

| Descriptor Type | Example Descriptor | Property Represented |

|---|---|---|

| Electronic | Dipole Moment, Atomic Charges | Electron distribution, polarity |

| Steric | Molecular Weight, Molar Refractivity | Size and shape of the molecule |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, ability to cross membranes |

This table lists common descriptors used in the development of predictive QSAR models.

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)

Before a compound can be considered a viable drug candidate, its pharmacokinetic and safety profiles must be evaluated. In silico ADMET prediction tools provide an early assessment of these properties, helping to identify potential liabilities and filter out compounds with unfavorable characteristics. nih.govresearchgate.netgrafiati.com

For this compound, a typical in silico ADMET analysis would evaluate several key parameters. Absorption is often predicted by assessing properties like gastrointestinal (GI) absorption and permeability through biological barriers like the blood-brain barrier (BBB). grafiati.com Distribution is related to factors such as plasma protein binding. Metabolism predictions identify likely sites on the molecule that are susceptible to modification by metabolic enzymes (e.g., Cytochrome P450s). Excretion pathways and potential toxicity, including cardiotoxicity (e.g., hERG inhibition) and mutagenicity (Ames test), are also computationally estimated. These predictions are crucial for prioritizing compounds for further experimental testing. nih.govresearchgate.net

Table 4: Representative In Silico ADMET Prediction Parameters

| Parameter | Predicted Property | Importance |

|---|---|---|

| A bsorption | High GI Absorption | Indicates good potential for oral bioavailability |

| D istribution | Blood-Brain Barrier (BBB) Permeability | Predicts potential for CNS activity or side effects |

| M etabolism | CYP450 Inhibition (e.g., 2D6, 3A4) | Assesses risk of drug-drug interactions |

| E xcretion | Renal Organic Cation Transporter 2 (OCT2) substrate | Indicates potential route of elimination |

| T oxicity | hERG Inhibition | Screens for potential cardiotoxicity risk |

| T oxicity | Ames Mutagenicity | Predicts the potential to cause genetic mutations |

This table provides examples of key ADMET properties evaluated using computational models.

Prediction of Metabolic Pathways and Enzyme Interactions (e.g., Cytochrome P450)

The metabolic transformation of xenobiotics, including potential drug candidates, is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov Predicting which specific CYP isozymes interact with a compound is crucial for anticipating potential drug-drug interactions and understanding its metabolic stability. nih.gov Computational models can predict the sites on a molecule most susceptible to metabolism (Sites of Metabolism - SOMs) and the specific CYP enzymes likely involved.

For this compound, in silico tools would typically predict several potential metabolic transformations. The primary sites of metabolism would likely involve hydroxylation of the aromatic rings or the aliphatic portion of the dihydroisocoumarin nucleus. The presence of the fluorine atom on the phenyl ring can influence the metabolic profile, potentially blocking metabolism at that site and directing it elsewhere.

Key CYP enzymes such as CYP3A4, CYP2D6, and others are often assessed for their potential to metabolize a new chemical entity. researchgate.netmdpi.com For instance, CYP3A4 is a major enzyme in drug metabolism, responsible for the biotransformation of a large percentage of clinical drugs. nih.govmdpi.com Predictive models would analyze the docking of this compound into the active sites of these enzymes to estimate the likelihood and rate of metabolism. While specific experimental data for this compound is not available, predictions would be based on established metabolic pathways for similar chemical scaffolds. nih.gov

Table 1: Predicted Metabolic Interactions for this compound

| Predicted Interaction | Primary Enzyme Family | Potential Transformation | Implication |

|---|---|---|---|

| Aromatic Hydroxylation | Cytochrome P450 (CYP) | Addition of -OH group to phenyl or isocoumarin (B1212949) ring | Formation of phenolic metabolites |

| Aliphatic Hydroxylation | Cytochrome P450 (CYP) | Addition of -OH group to the dihydro-pyranone ring | Alteration of solubility and clearance |

| N-dealkylation (if applicable) | Cytochrome P450 (CYP) | Not applicable for this structure | N/A |

Bioavailability and Pharmacokinetic Profiling Predictions

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which collectively determine its bioavailability and pharmacokinetics. mdpi.com These predictions are often based on Quantitative Structure-Activity Relationship (QSAR) models and physicochemical properties derived from the molecule's structure. nih.gov

For this compound, key descriptors such as molecular weight, lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors would be calculated. These parameters are used in models like Lipinski's Rule of Five to provide a preliminary assessment of "drug-likeness" and potential oral bioavailability. mdpi.com

Pharmacokinetic parameters such as plasma clearance, volume of distribution, and half-life can also be estimated. nih.gov While these are predictions and require experimental validation, they are invaluable for prioritizing compounds in early-stage research. The oral bioavailability of a compound, for example, can be computationally estimated to guide decisions on the feasibility of oral administration. nih.govnih.gov

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Property | Predicted Value Range | Significance |

|---|---|---|

| Molecular Weight ( g/mol ) | ~258.25 | Influences diffusion and absorption |

| LogP (Lipophilicity) | 2.5 - 3.5 | Affects solubility, absorption, and plasma protein binding |

| Polar Surface Area (TPSA) | ~39.4 Ų | Correlates with membrane permeability |

| Hydrogen Bond Donors | 0 | Influences binding and solubility |

| Hydrogen Bond Acceptors | 3 | Influences binding and solubility |

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and dynamic behavior of a molecule is fundamental to comprehending its biological activity. Conformational analysis and molecular dynamics (MD) simulations provide this insight at an atomic level. nih.gov

Investigation of Molecular Flexibility and Stability

Conformational analysis of this compound would involve identifying the most stable low-energy conformations the molecule can adopt. researchgate.net This is typically done by systematically rotating the molecule's rotatable bonds, such as the bond connecting the phenyl ring to the dihydroisocoumarin core, and calculating the potential energy of each resulting conformer.

The flexibility of the molecule is determined by the number of rotatable bonds and the energy barriers between different conformations. Molecular dynamics simulations can further explore this flexibility by simulating the atomic motions of the molecule over time, providing a dynamic picture of its conformational landscape. mdpi.com This analysis helps to understand how the molecule might adapt its shape to fit into a biological target like an enzyme's active site.

Energy Minimization and Geometrical Optimization

Energy minimization, also known as geometry optimization, is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the conformation with the lowest potential energy. nih.gov For this compound, this process would start with an initial 3D structure and iteratively adjust the positions of the atoms to reduce the net forces on them, until a stable, low-energy geometry is reached.

This optimized geometry represents the most probable structure of the molecule in a vacuum or a specified solvent environment. It serves as the foundational structure for further computational studies, including molecular docking, QSAR, and molecular dynamics simulations. The accuracy of the optimized geometry is critical for the reliability of subsequent predictions. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Preclinical in Vitro Biological Activities and Mechanistic Insights of 3 2 Fluorophenyl 3,4 Dihydroisocoumarin

General Biological Significance of Dihydroisocoumarins as Bioactive Compounds

Dihydroisocoumarins, also known as 1H-2-benzopyran-1-ones, represent a significant class of naturally occurring lactones that have been isolated from a wide array of sources, including plants, fungi, bacteria, lichens, and insects. nih.govmdpi.com These compounds are secondary metabolites and isomers of coumarins, featuring a reversed lactone ring in their core structure. mdpi.com The basic dihydroisocoumarin skeleton can be variously substituted, and this structural diversity profoundly influences its biological activities. nih.goveurekaselect.com

The dihydroisocoumarin scaffold is a key structural subunit in many natural products and serves as a valuable intermediate in the synthesis of other heterocyclic molecules. nih.govaminer.cn Consequently, this class of compounds has garnered substantial attention from medicinal chemists. Research has demonstrated that dihydroisocoumarins exhibit a broad spectrum of pharmacological and biological activities. These include antimicrobial, antifungal, anticancer, cytotoxic, anti-inflammatory, antimalarial, antiallergic, antiangiogenic, and immunomodulatory properties. nih.govmdpi.comeurekaselect.comresearchgate.netontosight.ai The wide range of bioactivities makes the dihydroisocoumarin framework a promising scaffold for the development of new therapeutic agents. nih.govaminer.cn

In Vitro Antimicrobial Activity Studies

While specific studies focusing exclusively on 3-(2-Fluorophenyl)-3,4-dihydroisocoumarin are limited in publicly accessible literature, research on the broader class of 3-aryl-dihydroisocoumarins provides significant insights into its potential antimicrobial effects.

Studies conducted on a series of diastereomeric cis/trans-3-aryl(heteroaryl)-3,4-dihydroisocoumarin-4-carboxylic acids have demonstrated notable antibacterial and antifungal activity. nih.gov In a preliminary screening using the agar (B569324) diffusion method, these compounds were tested against twelve different microbial strains. nih.gov The Gram-positive bacterium Staphylococcus aureus and the fungus Aspergillus niger were identified as the most susceptible organisms, with their growth being inhibited by the majority of the tested compounds. nih.gov

Notably, a closely related, non-fluorinated analog, cis-3-phenyl-3,4-dihydroisocoumarin-4-carboxylic acid, was found to be the most potent antibacterial agent in the series, showing activity against all seven bacterial strains tested. nih.gov Other research on different dihydroisocoumarin derivatives, such as chloro-dihydroisocoumarins, has also shown potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus licheniformis, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. nih.gov

| Compound Class | Test Organism | Activity Noted |

| 3-Aryl-dihydroisocoumarin derivatives | Staphylococcus aureus (Gram-positive bacterium) | High susceptibility nih.gov |

| 3-Aryl-dihydroisocoumarin derivatives | Aspergillus niger (Fungus) | High susceptibility nih.gov |

| Chloro-dihydroisocoumarin derivatives | Bacillus licheniformis (Gram-positive bacterium) | Potent inhibition (MIC as low as 0.8 µg/mL) nih.gov |

| cis-3-phenyl-3,4-dihydroisocoumarin-4-carboxylic acid | Various bacterial strains | Broad-spectrum activity against 7 tested strains nih.gov |

A primary mechanism of bacterial resistance to β-lactam antibiotics, such as penicillin, is the production of β-lactamase enzymes. nih.govnih.gov These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. nih.gov Consequently, the discovery of β-lactamase inhibitors is a critical strategy to overcome antibiotic resistance. nih.govmdpi.com

While direct enzymatic assays on this compound are not extensively reported, molecular modeling studies on other dihydroisocoumarin derivatives have provided mechanistic clues. In silico molecular docking analyses have shown that dihydroisocoumarins have a good binding affinity for the active sites of several bacterial β-lactamase enzymes, including NDM-1, CTX-M, and OXA-48. nih.gov This suggests that the antimicrobial activity of the dihydroisocoumarin class may, in part, be due to their ability to inhibit these key resistance enzymes. By binding to and inactivating β-lactamase, these compounds could potentially restore the efficacy of β-lactam antibiotics against otherwise resistant bacterial strains. nih.gov

In Vitro Anti-Cancer Activity Investigations

The anticancer potential of the dihydroisocoumarin scaffold has been explored through various in vitro studies, with research on fluorinated and 3-aryl derivatives providing valuable data on the potential activity of this compound.

The cytotoxic activity of various 3-aryl and fluorinated dihydroisocoumarins has been evaluated against a panel of human cancer cell lines. A study involving fluorinated 3,4-dihydroisocoumarins reported that the growth inhibitory response against the MCF-7 human breast carcinoma cell line was moderate, primarily occurring at higher concentrations (100–400 μM). researchgate.net Other investigations into 3-phenyl substituted dihydroisocoumarins found that they did not possess potent cytotoxicity against KB (oral), HeLa S3 (cervical), MCF-7 (breast), and Hep G2 (liver) cancer cells, with IC50 values exceeding 30 µM. mdpi.com

However, certain novel synthetic 3,4-dihydroisocoumarins have demonstrated more significant activity, particularly in the context of multidrug-resistant (MDR) cancer cells. For instance, some derivatives have shown cytotoxicity in the low micromolar range against sensitive A549 lung cancer cells and BCRP-overexpressing MCF-7/MX breast cancer cells. fz-juelich.de

| Compound Class/Derivative | Cancer Cell Line | Potency (IC50) / Effect |

| Fluorinated 3,4-dihydroisocoumarins | MCF-7 (Breast) | Moderate inhibition at 100–400 μM researchgate.net |

| 3-Phenyl-dihydroisocoumarins | KB, HeLa S3, MCF-7, Hep G2 | > 30 µM mdpi.com |

| (R)-19 and (S)-19 (novel dihydroisocoumarins) | A549 (Lung) | ~42.0 - 47.5 µM fz-juelich.de |

| (R)-19 and (S)-19 (novel dihydroisocoumarins) | MCF-7/MX (BCRP-overexpressing Breast) | ~5.3 - 10.6 µM fz-juelich.de |

The broader family of coumarins and their isomers are known to exert anticancer effects through multiple molecular mechanisms. These can include the induction of apoptosis (programmed cell death) by modulating key regulatory proteins like Bcl-2 and Bax, inhibition of critical cell signaling pathways such as PI3K/Akt/mTOR, and arresting the cell cycle. nih.govnih.gov

A particularly compelling mechanism investigated for 3,4-dihydroisocoumarin derivatives is their ability to combat multidrug resistance (MDR) in tumors. fz-juelich.de MDR is a major obstacle in cancer therapy and is often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). fz-juelich.denih.gov These transporters function as efflux pumps, actively removing chemotherapeutic drugs from cancer cells and reducing their efficacy. fz-juelich.de

Several novel 3,4-dihydroisocoumarins have been identified as potent dual inhibitors of both P-gp and BCRP. fz-juelich.de By inhibiting these transporters, the compounds can restore the sensitivity of resistant cancer cells to conventional chemotherapy agents. For example, co-treatment of P-gp expressing HCT-15 colon cancer cells with a dihydroisocoumarin inhibitor and doxorubicin (B1662922) resulted in a significant re-sensitization of the cells to the drug. nih.gov This suggests that a key anticancer application of compounds like this compound may not be direct cytotoxicity, but rather their use as adjuvants to reverse MDR and enhance the effectiveness of existing anticancer drugs. fz-juelich.denih.gov

Modulation of Multi-Drug Resistance (MDR) Pathways

Multi-drug resistance (MDR) is a primary obstacle in the effective chemotherapeutic treatment of cancer. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively efflux anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. nih.govnih.gov Research into novel 3,4-dihydroisocoumarins has identified this compound as a potent modulator of these pathways. nih.gov

Studies have demonstrated that this compound acts as a dual inhibitor of two key human ABC transporters: P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). nih.govnih.gov In vitro assays using cancer cell lines that overexpress these transporters have shown that this compound can significantly inhibit their efflux activity. nih.gov

The inhibitory effect of this compound on P-gp and BCRP is dose-dependent. At a concentration of 50 µM, it has been shown to inhibit the transport activity of both P-gp and BCRP by up to 80-90% relative to positive controls. nih.gov The inhibitory activity against both transporters was found to be comparable, highlighting its role as a potent dual inhibitor. nih.gov

| Transporter | Concentration | Relative Inhibition (%) |

|---|---|---|

| P-glycoprotein (P-gp) | 10 µM | 36.3 ± 5.3 |

| 20 µM | 52.6 ± 3.1 | |

| 50 µM | 81.2 ± 2.7 | |

| Breast Cancer Resistance Protein (BCRP) | 10 µM | 35.3 ± 3.4 |

| 20 µM | N/A | |

| 50 µM | 89.1 ± 4.6 |

Data derived from a study on novel 3,4-dihydroisocoumarins, where this compound was identified as the most potent derivative. nih.gov

The inhibition of P-gp and BCRP by this compound leads to the re-sensitization of resistant cancer cells to conventional chemotherapeutic drugs. nih.gov This chemo-sensitization effect has been demonstrated in cancer cell lines that overexpress these efflux pumps. nih.govfz-juelich.de

When co-administered with chemotherapeutic agents that are substrates of P-gp (like doxorubicin) or BCRP (like mitoxantrone), this compound can significantly enhance the cytotoxicity of these drugs. nih.gov For instance, in P-gp-expressing HCT-15 cells, the addition of 50 µM of the compound resulted in a 3.7-fold decrease in the IC50 value of doxorubicin. fz-juelich.de An even more pronounced effect was observed in BCRP-expressing MCF-7/MX cells, where the same concentration of the dihydroisocoumarin led to a 5.6-fold decrease in the IC50 value of mitoxantrone. fz-juelich.de This demonstrates the compound's ability to reverse chemotherapy resistance in vitro. nih.govfz-juelich.de

| Cell Line | Chemotherapeutic Agent | Fold Decrease in IC50 (at 50 µM) |

|---|---|---|

| HCT-15 (P-gp overexpressing) | Doxorubicin | 3.7 |

| MCF-7/MX (BCRP overexpressing) | Mitoxantrone | 5.6 |

Data derived from a study on novel 3,4-dihydroisocoumarins, where this compound was identified as the most potent derivative. fz-juelich.de

Other Reported In Vitro Bioactivities (e.g., Antifungal, Anti-inflammatory, Enzyme Inhibition)

Beyond its role in MDR, the 3,4-dihydroisocoumarin scaffold is known to exhibit a wide range of biological activities. nih.gov While specific data for this compound is limited in some of these areas, studies on structurally related compounds provide valuable insights.

The 3,4-dihydroisocoumarin class of compounds has been reported to possess antifungal, anti-inflammatory, and enzyme inhibitory properties. nih.gov

Antifungal Activity: The inhibition of the yeast ABC transporter Pdr5, which is homologous to transporters in pathogenic fungi like Candida albicans, suggests a potential antifungal mechanism. nih.gov By inhibiting this efflux pump, 3,4-dihydroisocoumarins could prevent the removal of antifungal drugs, thus enhancing their efficacy. nih.gov

Anti-inflammatory Activity: Several fluorinated isocoumarins and 3,4-dihydroisocoumarins have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. researchgate.net Some of these compounds were found to be significantly active in vivo against ear edema in mice. researchgate.net

Enzyme Inhibition: Certain 3,4-dihydroisocoumarins have been investigated as potential inhibitors of carnitine acetyltransferase (CAT), an enzyme involved in fatty acid metabolism. mdpi.com This suggests that derivatives of this scaffold could have applications in treating metabolic disorders. mdpi.com

To understand the inhibitory mechanism of this compound on P-gp, molecular docking studies have been performed. These computational analyses have provided insights into the binding interactions between the compound and the transporter protein. The results suggest that the differences in the inhibitory capacity among various 3,4-dihydroisocoumarin derivatives are based on their different binding affinities to P-gp. nih.gov

Structure Activity Relationship Sar of 3 2 Fluorophenyl 3,4 Dihydroisocoumarin and Its Derivatives

Impact of Fluorine Substitution on Biological Activity and Molecular Recognition

The introduction of a fluorine atom onto the phenyl ring, specifically at the ortho position as in 3-(2-Fluorophenyl)-3,4-dihydroisocoumarin, has profound effects on the molecule's biological activity and its interaction with biological targets. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, are key to these effects. researchgate.netnih.gov

Strategically placing a fluorine atom can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. mdpi.com For instance, a fluorine atom on a phenyl ring can prevent para-hydroxylation, a common metabolic pathway, thereby increasing the compound's in vivo half-life and bioavailability. mdpi.com The electron-withdrawing nature of fluorine can also alter the acidity or basicity of nearby functional groups, which can influence how the molecule binds to a receptor. nih.gov This modification of electronic properties can lead to more favorable electrostatic interactions with the target protein, potentially enhancing binding affinity. researchgate.net

Furthermore, fluorine can participate in molecular recognition through various non-covalent interactions, including dipole-dipole interactions and, in some contexts, weak hydrogen bonds. researchgate.net While fluorine is a poor hydrogen bond acceptor compared to oxygen or nitrogen, its presence can significantly alter the electronic landscape of the molecule, influencing how it is recognized by its biological target. bohrium.com The substitution of a hydrogen atom with a fluorine atom can lead to changes in molecular conformation, which may either improve or reduce the molecule's fit within a binding pocket. chemrxiv.org

Influence of Dihydroisocoumarin Ring Modifications on Pharmacological Profiles

Modifications to the core 3,4-dihydroisocoumarin ring system are a critical strategy for tuning the pharmacological properties of this class of compounds. The lactone ring and the fused benzene (B151609) ring offer multiple positions for substitution, and changes at these sites can significantly impact biological activity. nih.gov

The saturation of the C3-C4 bond, which distinguishes dihydroisocoumarins from their isocoumarin (B1212949) counterparts, is also a key structural feature. This creates a chiral center at C3, introducing a three-dimensional aspect to the molecule that is vital for specific interactions with biological targets. Alterations that affect the geometry of this heterocyclic ring can lead to significant changes in the pharmacological profile.

Below is a table illustrating how different substitutions on the dihydroisocoumarin ring of various fungal metabolites affect their biological activity.

| Compound | Substitution on Dihydroisocoumarin Ring | Biological Activity |

| Mellein | 6-Hydroxy | Antifungal, phytotoxic |

| 5-Chloro-6-hydroxymellein | 5-Chloro, 6-Hydroxy | Antibacterial |

| 5,6-Dihydroxymellein | 5,6-Dihydroxy | Weak antibacterial |

| 5-Chloro-4,6-dihydroxymellein | 5-Chloro, 4,6-Dihydroxy | Antibacterial |

This table is generated based on data for related dihydroisocoumarin compounds to illustrate the principle of ring modification effects.

Role of Substitutions on the Phenyl Ring in Modulating Activity

The nature of the substituent, whether it is electron-donating or electron-withdrawing, can significantly alter the reactivity and binding characteristics of the entire molecule. libretexts.orglibretexts.org For instance, studies on related 3-phenylcoumarins have shown that electron-withdrawing groups like nitro (NO2) or trifluoromethyl (CF3) can have a different impact on activity compared to electron-donating groups like methoxy (B1213986) (OCH3) or methyl (CH3). frontiersin.orgscience.gov An electron-withdrawing group can affect the electron density of the aromatic system, which may be crucial for interactions such as π-π stacking within a protein's active site. uomustansiriyah.edu.iq

In a study on the antifungal activity of 3-phenyl-3,4-dihydroisocoumarins, derivatives with methoxy groups on the dihydroisocoumarin ring showed good fungicidal activity, indicating that electronic effects on the core structure are important. ias.ac.in While this study did not vary the phenyl ring substituent, it underscores the sensitivity of the scaffold to electronic modifications. The position of the substituent on the phenyl ring (ortho, meta, or para) is also critical, as it dictates the spatial arrangement of the functional group and its ability to interact with specific residues in a binding pocket. nih.gov

The following table demonstrates the effect of phenyl ring substitutions on the biological activity of analogous compound series.

| Parent Scaffold | Phenyl Ring Substitution | Effect on Biological Activity |

| 3-Phenylcoumarin | 4'-(Trifluoromethyl) | Potent MAO-B Inhibition frontiersin.org |

| 3-Phenylcoumarin | 4'-Methoxy | Moderate MAO-B Inhibition frontiersin.org |

| Thieno[2,3-b]pyridine | 2'-Cyano, 4'-Fluoro | FOXM1 Inhibition |

| Thieno[2,3-b]pyridine | 2'-Methyl, 4'-Fluoro | Reduced FOXM1 Inhibition |

This table includes data from related heterocyclic scaffolds to illustrate the principles of phenyl ring substitution.

Stereochemical Considerations in Structure-Activity Relationships

The presence of a chiral center at the C3 position of the this compound molecule means that it can exist as two enantiomers, (R) and (S). Stereochemistry is a critical factor in the biological activity of many chiral compounds, as biological systems, such as enzymes and receptors, are themselves chiral. nih.govmalariaworld.org

The three-dimensional arrangement of the atoms in each enantiomer can lead to significant differences in how they interact with a biological target. researchgate.net One enantiomer may fit perfectly into a binding site, leading to a potent biological response, while the other may bind weakly or not at all. nih.gov This stereoselectivity is a fundamental principle in pharmacology and drug design.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes for Chemically Diverse Analogs

The synthesis of isocoumarin (B1212949) and 3,4-dihydroisocoumarin derivatives is a dynamic area of research. nih.gov A primary future direction is the development of more efficient and versatile synthetic strategies to generate a wider array of analogs of 3-(2-Fluorophenyl)-3,4-dihydroisocoumarin. While methods like the Castro-Stephens cross-coupling and subsequent catalytic hydrogenation have been successful, there is a need for novel routes that allow for greater structural diversification. nih.gov

Future synthetic efforts could focus on:

Asymmetric Synthesis: Developing stereoselective methods to access enantiomerically pure forms of this compound and its analogs. This is crucial as different stereoisomers can exhibit distinct biological activities and potencies.

Multi-component Reactions: Designing one-pot, multi-component reactions to rapidly assemble complex dihydroisocoumarin scaffolds from simple starting materials. mdpi.com This approach offers atom economy and can accelerate the discovery of new bioactive compounds.

Late-stage Functionalization: Creating methods for the late-stage modification of the this compound core. This would enable the rapid generation of a library of derivatives with varied substituents on both the phenyl and dihydroisocoumarin rings, facilitating structure-activity relationship (SAR) studies.

Flow Chemistry: Utilizing continuous flow technologies for a safer, more scalable, and efficient synthesis of these compounds.

By expanding the synthetic toolkit, researchers can create a diverse library of analogs with tailored properties, potentially leading to compounds with enhanced efficacy and selectivity. nih.gov

Advanced Mechanistic Studies on Biological Interactions at the Molecular Level

While various biological activities have been reported for dihydroisocoumarin derivatives, including anti-inflammatory and cytotoxic effects, the precise molecular mechanisms of action for many of these compounds, including this compound, remain to be fully elucidated. mdpi.comnih.gov Future research should employ advanced techniques to dissect these interactions at a molecular level.

Key areas for investigation include:

Target Identification and Validation: Utilizing chemoproteomics and other advanced methodologies to identify the specific protein targets of this compound. Once identified, these targets must be validated to confirm their role in the observed biological effects.

Structural Biology: Employing X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structures of the compound in complex with its biological targets. This will provide invaluable insights into the binding mode and the key molecular interactions driving its activity.

Biophysical Techniques: Using techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of the compound-target interaction.

Cellular Pathway Analysis: Investigating the downstream effects of target engagement on cellular signaling pathways to understand the broader biological consequences of the compound's action. nih.gov For instance, some dihydroisocoumarins have been shown to suppress the expression of iNOS and COX-2 by inhibiting the NF-κB and p38 MAPK pathways. nih.gov

A thorough understanding of the molecular mechanisms will be instrumental in optimizing the design of more potent and selective second-generation compounds.

Integration of Computational and Experimental Data for Comprehensive Understanding

The synergy between computational modeling and experimental studies offers a powerful approach to accelerate the drug discovery process. nih.gov For this compound, integrating these two domains will be crucial for a comprehensive understanding of its chemical and biological properties.

Future directions in this area include:

Molecular Docking and Dynamics Simulations: Performing in-silico docking studies to predict the binding modes of this compound and its analogs with potential biological targets. nih.gov Molecular dynamics simulations can then be used to assess the stability of these interactions over time.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of dihydroisocoumarin derivatives with their biological activities. These models can guide the design of new analogs with improved potency and selectivity.

Pharmacophore Modeling: Creating pharmacophore models based on the known active compounds to identify the essential structural features required for biological activity. These models can be used for virtual screening of large compound libraries to identify novel hits.

ADMET Prediction: Utilizing computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs early in the discovery process, helping to prioritize compounds with favorable drug-like properties.

The iterative cycle of computational prediction, chemical synthesis, and experimental validation will be a key driver for the successful development of novel dihydroisocoumarin-based therapeutic agents. researchgate.net

Design and Synthesis of Next-Generation Dihydroisocoumarin-Based Chemical Probes and Tools

Beyond their therapeutic potential, well-characterized small molecules can serve as valuable chemical probes to interrogate complex biological systems. nih.govnih.gov The development of next-generation chemical probes based on the this compound scaffold represents a significant future research direction.

This involves the design and synthesis of:

Fluorescently Labeled Probes: Attaching fluorescent tags to the dihydroisocoumarin core to enable visualization of its subcellular localization and interaction with biological targets using advanced microscopy techniques.

Biotinylated or Alkyne-tagged Probes: Incorporating biotin (B1667282) or alkyne handles for use in affinity purification and chemoproteomic studies to identify binding partners.

Photoaffinity Probes: Introducing photoreactive groups that can be activated by light to form a covalent bond with the target protein, facilitating its identification and characterization. unimi.it

These chemical tools will be instrumental in dissecting the biological functions of the targets of this compound and will contribute to a deeper understanding of the cellular processes they modulate.

Q & A

Q. What are the key synthetic routes for 3-(2-Fluorophenyl)-3,4-dihydroisocoumarin?

The compound can be synthesized via:

- Bromocyclization of styrene-type carboxylic acids : An enantioselective method developed by Chen et al. (2011) uses chiral catalysts to induce cyclization, yielding high enantiomeric excess (e.g., 90% ee) .

- Intermediate conversion : The title compound is derived from 2-(2-fluorobenzoylmethyl)benzoic acid during isocoumarin-to-dihydroisocoumarin transformations, as reported in crystallographic studies .

- Phenol derivatization : Aoki et al. (2005) demonstrated condensation of phenols with fluorinated cinnamic acid derivatives under acidic conditions, followed by lactonization .

Q. How is the structure of this compound characterized?

Structural confirmation relies on:

- X-ray crystallography : Used to resolve the lactone ring conformation and fluorophenyl orientation .

- Proton NMR : Key signals include the downfield-shifted H-3 proton (δ 5.2–5.5 ppm) due to lactone ring strain and coupling with the fluorine atom .

- IR spectroscopy : Strong absorbance at ~1740 cm⁻¹ confirms the lactone carbonyl group .

Q. What biological activities are associated with 3,4-dihydroisocoumarins?

While specific data on the fluorinated derivative is limited, related dihydroisocoumarins exhibit:

- Antimicrobial activity : Natural derivatives from Talaromyces verruculosus show inhibition against Staphylococcus aureus (MIC 12.5 µg/mL) .

- Antifungal properties : Structural analogs disrupt fungal cell membranes via lactone-mediated interactions .

- Anticancer potential : Non-fluorinated derivatives induce apoptosis in tumor cell lines (IC₅₀ ~20 µM) .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for this compound?

Chen et al. (2011) achieved enantioselectivity using:

- Chiral Brønsted acid catalysts : (R)-TRIP (thiourea-based) induces axial chirality during bromocyclization, with reaction optimization at –40°C in dichloromethane .

- Substrate engineering : Styrenyl carboxylic acids with electron-withdrawing groups (e.g., fluorine) enhance cyclization efficiency (yield >85%) .

Q. What methodologies are used to study biosynthetic pathways of dihydroisocoumarins in natural sources?

- Metabolite profiling : LC-MS quantifies dihydroisocoumarins in plant extracts (e.g., Hydrangea serrata), though levels may not correlate with abiotic stress responses .

- Fungal fermentation : Talaromyces species are cultured in potato dextrose broth, followed by ethyl acetate extraction and column chromatography for isolation .

Q. How do fluorinated substituents influence the bioactivity of 3,4-dihydroisocoumarins?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.